methyl 4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a pyrazinoquinoline core, which is a fused ring system combining pyrazine and quinoline moieties
Preparation Methods
The synthesis of METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazinoquinoline core through the condensation of appropriate precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion .
Chemical Reactions Analysis
METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE can be compared to other heterocyclic compounds with similar structures, such as:
Quinoline derivatives: These compounds share the quinoline core and have similar chemical properties.
Pyrazine derivatives: Compounds with a pyrazine ring that exhibit similar reactivity.
Indole derivatives: These compounds have a fused ring system and are used in similar applications in chemistry and biology.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4,7-dioxo-6-phenyl-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)17-15(12-6-3-2-4-7-12)16-13(8-5-9-14(16)23)22-11-10-21-19(24)18(17)22/h2-4,6-7,15H,5,8-11H2,1H3,(H,21,24) |
InChI Key |
SXHIMHBKKQPYGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=CC=C4)C(=O)CCC3 |
Origin of Product |
United States |
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